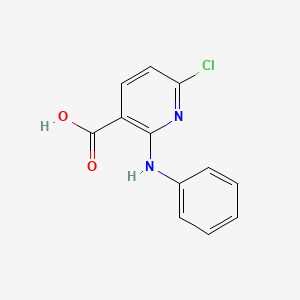![molecular formula C12H15IO B13563921 {[3-(Iodomethyl)cyclobutoxy]methyl}benzene](/img/structure/B13563921.png)
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of an iodomethyl group attached to a cyclobutoxy ring, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene typically involves the following steps:
Formation of the Cyclobutoxy Ring: The cyclobutoxy ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent.
Attachment to the Benzene Ring: The final step involves the coupling of the cyclobutoxy ring with the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[3-(Iodomethyl)cyclobutoxy]methyl}benzene can undergo oxidation reactions, where the iodomethyl group is converted to a hydroxyl or carbonyl group.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[3-(Iodomethyl)cyclobutoxy]methyl}benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the effects of iodomethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could be investigated for their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(Bromomethyl)cyclobutoxy]methyl}benzene
- {[3-(Chloromethyl)cyclobutoxy]methyl}benzene
- {[3-(Fluoromethyl)cyclobutoxy]methyl}benzene
Uniqueness
{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H15IO |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
[3-(iodomethyl)cyclobutyl]oxymethylbenzene |
InChI |
InChI=1S/C12H15IO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
DQJGJMMLJHPVKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCC2=CC=CC=C2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


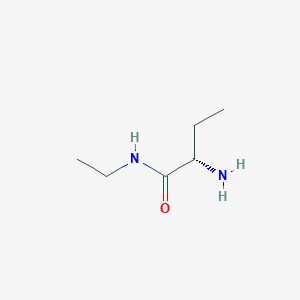
![2,3-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13563850.png)

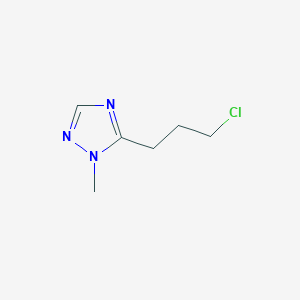
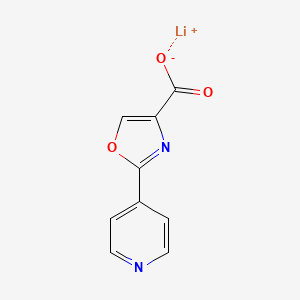
![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
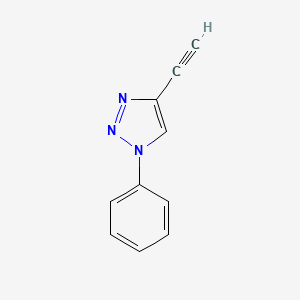
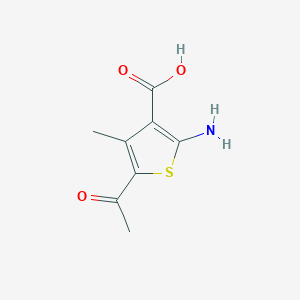
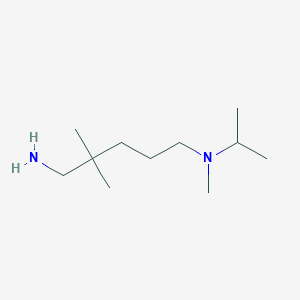
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![2-fluoro-5-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13563907.png)
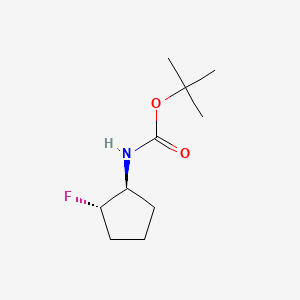
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
